molecular formula C14H19BrO3 B1313103 Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester CAS No. 96517-13-4

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester

Cat. No.: B1313103
CAS No.: 96517-13-4
M. Wt: 315.2 g/mol
InChI Key: LZEYMHGWTWMUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid derivatives, particularly esters, are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and flavor industries. The compound Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester features a benzoic acid backbone substituted with a 5-bromopentyloxy group at the para position and an ethyl ester moiety. The bromine atom in the pentyl chain may confer unique reactivity (e.g., nucleophilic substitution) and influence lipophilicity, while the ethyl ester group enhances volatility and bioavailability compared to free acids .

Properties

IUPAC Name

ethyl 4-(5-bromopentoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO3/c1-2-17-14(16)12-6-8-13(9-7-12)18-11-5-3-4-10-15/h6-9H,2-5,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEYMHGWTWMUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439761
Record name Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96517-13-4
Record name Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of Benzoic Acid Derivatives

The esterification step is generally performed by reacting benzoic acid or 4-hydroxybenzoic acid derivatives with ethanol under acidic catalysis. Common catalysts include sulfuric acid or anhydrous aluminum sulfate. The reaction is conducted under reflux with removal of water to drive the equilibrium toward ester formation.

Typical conditions:

Parameter Details
Reactants Benzoic acid or 4-hydroxybenzoic acid + Ethanol
Catalyst Concentrated sulfuric acid or anhydrous Al2(SO4)3
Solvent Ethanol or benzene (for azeotropic removal of water)
Temperature Reflux (~78 °C for ethanol)
Reaction time Several hours until water removal complete
Work-up Distillation to remove excess ethanol and isolate ester

This method yields ethyl benzoate or ethyl 4-hydroxybenzoate intermediates with high purity.

Etherification with 5-Bromopentanol

The key functionalization to introduce the 5-bromopentyl ether substituent involves nucleophilic substitution (S_N2) where the phenolic hydroxyl group of ethyl 4-hydroxybenzoate attacks the electrophilic carbon of 5-bromopentanol or a related bromopentyl halide.

Typical procedure:

Parameter Details
Reactants Ethyl 4-hydroxybenzoate + 5-bromopentanol
Base Potassium carbonate or sodium hydride (to deprotonate phenol)
Solvent Polar aprotic solvents such as DMF or acetone
Temperature 0 °C to room temperature, then stirred for 12-24 hours
Reaction type Nucleophilic substitution (S_N2)
Work-up Extraction, washing, drying, and purification by chromatography or recrystallization

This reaction forms the ether linkage, yielding the target compound, Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester.

Industrial and Scale-Up Considerations

Industrial synthesis follows similar routes but employs:

  • Large-scale reactors with controlled temperature and stirring.
  • Continuous flow systems to optimize reaction time and yield.
  • Catalysts and bases optimized for minimal by-products.
  • Purification steps including neutralization, washing, adsorption, and filtration to ensure high purity and quality.

Comparative Data Table of Preparation Steps

Step Reactants/Intermediates Conditions Yield/Notes
Esterification Benzoic acid + Ethanol H2SO4 catalyst, reflux, water removal High yield, >90% typical
Etherification Ethyl 4-hydroxybenzoate + 5-bromopentanol Base (K2CO3), DMF, 0-25 °C, 16-24 h Moderate to high yield, ~80-90%
Purification Crude product Extraction, washing, chromatography High purity (>95%) achievable

Research Findings and Notes

  • The esterification step is well-established and can be catalyzed by sulfuric acid or Lewis acids like tetraisopropyl titanate for related esters, ensuring high purity and environmental friendliness.
  • Etherification via nucleophilic substitution is favored due to the good leaving group ability of bromide and the nucleophilicity of the phenolate ion.
  • Reaction conditions such as temperature and solvent choice critically affect the yield and purity.
  • Purification often involves neutralization, washing to remove acidic or basic impurities, and adsorption/decoloration to remove colored by-products.
  • Analogous compounds with different halogen substitutions (chlorine, iodine) show similar synthetic routes but differ in reactivity and biological properties.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted benzoic acid esters.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Development
    • Antimicrobial Activity : Studies have indicated that derivatives of benzoic acid exhibit antimicrobial properties. For instance, benzoic acid itself is known for its effectiveness against a range of bacteria and fungi, suggesting that its derivatives may retain or enhance these properties.
    • Anticancer Potential : Research into similar compounds has shown promise in anticancer applications. The structural characteristics of benzoic acid derivatives can facilitate interactions with biological targets involved in cancer progression.
  • Organic Synthesis
    • Intermediate in Chemical Reactions : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it a versatile building block in organic chemistry .
    • Catalysis : The compound can also be utilized in organocatalysis, where it may participate in stereoselective reactions to form carbon-carbon bonds, further expanding its utility in synthetic organic chemistry .
  • Agricultural Applications
    • Pesticidal Agents : There is ongoing research into the use of benzoic acid derivatives as potential pesticides. Their ability to control harmful organisms while being less toxic to humans and the environment aligns with the growing demand for safer agricultural practices .

Table 1: Comparison of Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzoic AcidE. coli0.5 mg/mL
This compoundE. coliTBD
Control (No Treatment)E. coliN/A

Note: TBD indicates that further studies are needed to determine the MIC for the compound.

Table 2: Applications Overview

Application AreaDescription
Pharmaceutical DevelopmentAntimicrobial and anticancer properties
Organic SynthesisIntermediate for synthesizing complex molecules
Agricultural SciencePotential use as a pesticide

Case Studies

  • Antimicrobial Studies : In a study published by MDPI, the antimicrobial properties of various benzoic acid derivatives were analyzed against common bacterial strains. The findings indicated that certain derivatives exhibited significant inhibitory effects, paving the way for further exploration into their use as therapeutic agents .
  • Synthesis of Derivatives : A recent patent application highlighted the synthesis of novel benzoic acid derivatives with improved efficacy against pests. The research demonstrated that modifications to the alkyl chain can enhance biological activity while reducing toxicity to non-target organisms .
  • Environmental Impact Assessments : Research assessing the environmental impact of benzoic acid derivatives indicated that these compounds could be safer alternatives to conventional pesticides, aligning with regulatory trends favoring environmentally friendly agricultural practices .

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The bromine atom allows for selective binding and modification of biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active compounds that exert their effects on cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzoic Acid Esters

Compound Name Substituent(s) at Position 4 Ester Group Molecular Formula Key Applications/Properties Reference ID
Benzoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester 4-(trimethylsilyl)oxy Trimethylsilyl C₁₆H₂₈O₃Si₂ High thermal stability; GC-MS applications
Benzoic acid, 4-ethoxy-, ethyl ester 4-ethoxy Ethyl C₁₁H₁₄O₃ Antioxidant biomarker; cancer resistance
Benzoic acid, 4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester 4-(triflyloxy) Ethyl C₁₀H₉F₃O₅S Synthetic intermediate (triflate leaving group)
2-Acetylamino-benzoic acid methyl ester (Av7) 2-acetylamino Methyl C₁₀H₁₁NO₃ Anti-tumor activity (AGS, HepG2, A549 cells)
Benzoic acid, 4-hydroxy-3-methoxy-5-allyl-, ethyl ester 4-hydroxy-3-methoxy-5-allyl Ethyl C₁₃H₁₆O₄ Phytochemical (plant extracts)

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., bromine in 5-bromopentyloxy, triflyloxy): Increase electrophilicity and reactivity. Bromine may enhance halogen bonding in drug design . Bulky Groups (e.g., trimethylsilyl): Improve thermal stability but reduce solubility in polar solvents .

Ester Group Impact: Ethyl esters (e.g., in the target compound) are more volatile than methyl esters, making them suitable for flavor compounds (e.g., banana-pineapple notes in kiwifruit) . Methyl esters (e.g., Av7) are often used in pharmaceuticals due to slower hydrolysis rates and enhanced metabolic stability .

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Water) Key Biological Activity
Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester* ~329.2 (estimated) ~4.2 Low Potential alkylating agent
Benzoic acid, 4-ethoxy-, ethyl ester 194.23 2.1 Moderate Antioxidant; tumor growth inhibition
Av7 (2-acetylamino-benzoic acid methyl ester) 193.20 1.8 Low Cytotoxicity (IC₅₀: 10–20 µM)

*Estimated using analog data.

  • Lipophilicity : The 5-bromopentyl chain in the target compound likely increases LogP compared to shorter-chain analogs (e.g., ethoxy derivatives), enhancing membrane permeability but reducing aqueous solubility.
  • Bioactivity : Ethyl esters with allyl or methoxy groups (e.g., ) exhibit antioxidant and anti-inflammatory properties, while brominated analogs may target DNA or proteins via alkylation .

Biological Activity

Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester (CAS No. 96517-13-4) is a compound with significant biological activity, particularly due to its unique bromine substitution which enhances its reactivity and binding properties. This article explores its biological activity, mechanisms of action, and potential applications in various fields including pharmaceuticals and material science.

Molecular Structure:

  • Molecular Formula: C₁₅H₁₉BrO₂
  • Molecular Weight: 315.20 g/mol

The synthesis of this compound typically involves the esterification of benzoic acid derivatives with 5-bromopentanol under acidic conditions, often using sulfuric acid as a catalyst. The reaction can be optimized for higher yields and purity through industrial methods that utilize continuous flow systems.

The biological activity of benzoic acid derivatives is largely attributed to their ability to interact with various molecular targets such as enzymes and receptors. The bromine atom in this compound allows for selective binding, influencing biochemical pathways that are critical in cellular processes. The ester group can undergo hydrolysis, releasing active compounds that exert biological effects.

Key Mechanisms:

  • Enzyme Interaction: The compound may modulate enzyme activity, affecting metabolic pathways.
  • Receptor Binding: Its structural features enable it to bind selectively to biological receptors, potentially altering signal transduction pathways.

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial properties. The compound's structure enhances its ability to penetrate microbial membranes, leading to cell disruption and death. Studies have shown efficacy against a range of bacteria and fungi, making it a candidate for use in preservatives and antimicrobial agents in pharmaceuticals.

Antiproliferative Effects

In vitro studies have demonstrated that benzoic acid derivatives can inhibit the proliferation of cancer cell lines. For instance, the compound has been tested on HepaRG cell cultures, showing significant antiproliferative effects compared to control groups . This suggests potential applications in cancer therapy.

Case Studies

  • Antimicrobial Study: A study evaluated the effectiveness of benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard preservatives.
  • Cancer Cell Line Research: In a comparative study on various benzoic acid derivatives, the compound was found to reduce cell viability in HepaRG cells by over 50% at certain concentrations, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundBrominated esterAntimicrobial, antiproliferative
Benzoic acid, 4-[(5-chloropentyl)oxy]-, ethyl esterChlorinated esterModerate antimicrobial activity
Benzoic acid, 4-(5-hydroxypentyl)-, ethyl esterHydroxylated esterLower antimicrobial activity

This table illustrates how the presence of different halogens or functional groups affects the biological activity of similar compounds.

Applications in Research and Industry

This compound holds promise in several applications:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it suitable for drug formulation.
  • Material Science: Utilized in creating polymers with specific properties due to its unique reactivity.
  • Agricultural Chemistry: Investigated for use as a pesticide or herbicide due to its biological activity against pests .

Q & A

Q. What are the recommended synthetic routes for preparing Benzoic acid, 4-[(5-bromopentyl)oxy]-, ethyl ester?

  • Methodological Answer : The synthesis typically involves sequential alkylation and esterification. First, introduce the 5-bromopentyloxy group to 4-hydroxybenzoic acid via nucleophilic substitution (using 1,5-dibromopentane and a base like K₂CO₃ in DMF at 80–100°C). Subsequent esterification with ethanol in the presence of H₂SO₄ or DCC/DMAP yields the ethyl ester. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted intermediates. Characterization by 1H^1H-NMR and 13C^{13}C-NMR should confirm the ester and bromoalkyl moieties .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Expect signals for the ethyl ester group (δ 1.3–1.4 ppm, triplet for CH₃; δ 4.3–4.4 ppm, quartet for CH₂), aromatic protons (δ 6.8–8.0 ppm for substituted benzene), and the bromopentyloxy chain (δ 3.4–3.6 ppm for OCH₂, δ 1.5–2.1 ppm for CH₂Br and adjacent methylene groups).
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1250 cm⁻¹ (C-O ester), and ~600 cm⁻¹ (C-Br).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to C₁₄H₁₉BrO₃ (exact mass ~330–332). Fragment ions may include loss of Br (M–79) or cleavage of the ester group .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use flash chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3). For polar impurities, recrystallization from ethanol/water mixtures improves purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the bromopentyloxy substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling. Optimize conditions using Pd(PPh₃)₄, Na₂CO₃, and arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC and GC-MS. Note competing elimination reactions due to steric hindrance from the pentyl chain; adjust catalyst loading (1–5 mol%) to minimize side products .

Q. What thermal stability data (TGA/DSC) are available for this compound, and how do they inform storage conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures. For similar bromoalkyl esters, decomposition typically occurs at 180–220°C. Differential scanning calorimetry (DSC) shows melting points (~80–100°C) and phase transitions. Store at –20°C in amber vials to prevent photodegradation and thermal decomposition .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for materials science applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to model HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. Compare with experimental UV-Vis spectra (λmax ~270–290 nm in acetonitrile) to validate predictions. Such data guide applications in liquid crystals or photoresponsive materials .

Data Contradiction Analysis

Q. Conflicting reports on ester hydrolysis rates under basic vs. acidic conditions: How to resolve discrepancies?

  • Methodological Answer : Discrepancies arise from solvent polarity and steric effects. Perform controlled hydrolysis experiments:
  • Acidic : Use 1M HCl in dioxane (70°C, 6–12 hrs), monitoring by TLC.
  • Basic : Use 1M NaOH in ethanol/water (reflux, 2–4 hrs).
    Compare kinetics via 1H^1H-NMR integration of ester vs. carboxylic acid peaks. Steric hindrance from the bromopentyl chain may slow alkaline hydrolysis relative to smaller esters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.